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Introduction

Londamocitinib (also known as AZD4604) is an investigational, potent, and selective Janus

kinase 1 (JAK1) inhibitor being developed by AstraZeneca for the treatment of moderate-to-

severe asthma.[1][2] Administered via inhalation, it is designed to deliver high concentrations of

the active substance directly to the lungs, thereby maximizing therapeutic effects on airway

inflammation while minimizing systemic exposure and associated side effects.[1][3] Persistent

activation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling

pathway is a critical driver of the chronic inflammation that characterizes asthma.[1]

Londamocitinib's targeted inhibition of JAK1 allows it to broadly suppress the signaling of

multiple pro-inflammatory cytokines involved in both Type 2 (T2) and non-T2 asthma

inflammatory pathways, offering a potential therapeutic option for a wide range of patients,

including those with inflammation that is unresponsive to corticosteroids.

Core Mechanism of Action: Inhibition of the JAK1-
STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade used by numerous cytokines and

growth factors to regulate immune responses. In asthma, cytokines such as interleukin-4 (IL-4),

IL-5, IL-13, thymic stromal lymphopoietin (TSLP), and interferons (IFN) play pivotal roles in

orchestrating airway inflammation.
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The signaling process is initiated when a cytokine binds to its specific cell surface receptor.

This binding event brings the receptor-associated JAKs into close proximity, leading to their

auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine

residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve

as docking stations for STAT proteins. Once recruited, the STATs are themselves

phosphorylated by the JAKs. Phosphorylated STATs (pSTATs) then dimerize and translocate to

the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of

target genes, including those encoding inflammatory mediators.

Londamocitinib, as a selective JAK1 inhibitor, functions as an ATP-competitive inhibitor that

blocks the kinase activity of JAK1. This prevents the phosphorylation and activation of the

JAK1 protein itself and, consequently, halts the entire downstream signaling cascade. By

inhibiting JAK1, londamocitinib effectively reduces the phosphorylation of multiple STAT

proteins—including STAT1, STAT3, STAT5, and STAT6—thereby suppressing the gene

expression programs that drive the diverse inflammatory phenotypes observed in asthma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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